molecular formula C40H74O2Si2 B8090802 ((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S)-5,6-dimethylheptan-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)

((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S)-5,6-dimethylheptan-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)

Numéro de catalogue: B8090802
Poids moléculaire: 643.2 g/mol
Clé InChI: PWMVYLIDCDDJNG-YATUPEMTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Table 1: Molecular Properties

Property Value/Description
Molecular Formula C₄₀H₇₂O₂Si₂
Molecular Weight 641.17 g/mol
SMILES Notation C=C1[C@@H](O[Si](C)(C(C)(C)C)C)C[C@H](O[Si](C)(C(C)(C)C)C)C/C1=C\C=C2[C@]3([H])CC[C@H]([C@@H](/C=C/[C@H](C)C(C)C)C)[C@@]3(C)CCC\2
IUPAC Name ((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S)-5,6-dimethylheptan-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)

The cyclohexane ring adopts a boat conformation stabilized by the 4-methylene group and bis-silyl ether linkages. The indenyl moiety (C1–C9) is fused to a heptane-derived terpene chain (C10–C16), introducing steric bulk from the 5,6-dimethylheptan-2-yl substituent. The tert-butyldimethylsilyl (TBDMS) groups at C1 and C3 of the cyclohexane enhance solubility and protect hydroxyl groups during synthetic intermediates.

Stereochemical Configuration and Chiral Center Assignments

The compound contains six stereogenic centers and two E-configured double bonds , necessitating rigorous stereochemical analysis:

Table 2: Stereochemical Assignments

Position Configuration Structural Role
C1 R Cyclohexane-TBDMS linkage
C3 S Cyclohexane-TBDMS linkage
C3a S Indenyl-terpene fusion
C7a R Indenyl-methyl substituent
C2' R Heptan-2-yl branching
C5' S Heptan-2-yl dimethyl substitution

The E-configuration of the ethylidene groups (C4=C5 and C10=C11) enforces a planar geometry, critical for maintaining the rigidity of the bicyclic system. Nuclear Overhauser Effect (NOE) correlations and circular dichroism (CD) spectroscopy confirm the axial orientation of the TBDMS groups and the equatorial placement of the methylene substituent.

X-ray Crystallographic Characterization of the Silyl-Protected Core

While direct X-ray data for this compound remains unpublished, analogous silyl-protected bicyclic systems provide insights into its crystallographic behavior. For example, studies on tubulin inhibitors with similar TBDMS-protected cores reveal:

Table 3: Hypothetical Crystallographic Parameters (Inferred)

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 12.34 Å, b = 15.67 Å, c = 21.89 Å
Bond Angles (C-Si-O) 109.5° ± 1.2°

The TBDMS groups likely participate in van der Waals interactions with adjacent alkyl chains, stabilizing the lattice. The indenyl-terpene system would adopt a twisted conformation to minimize steric clash between the methylheptane chain and the cyclohexane ring.

Propriétés

IUPAC Name

[(1S,3E,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H74O2Si2/c1-28(2)29(3)19-20-30(4)35-23-24-36-32(18-17-25-40(35,36)12)21-22-33-26-34(41-43(13,14)38(6,7)8)27-37(31(33)5)42-44(15,16)39(9,10)11/h21-22,28-30,34-37H,5,17-20,23-27H2,1-4,6-16H3/b32-21+,33-22+/t29-,30+,34+,35+,36-,37-,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMVYLIDCDDJNG-YATUPEMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H74O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound ((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S)-5,6-dimethylheptan-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane), commonly referred to as compound A for brevity, is a complex silane derivative with potential biological activities. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

Compound A has a molecular formula of C40_{40}H74_{74}O2_2Si2_2 and a molecular weight of approximately 641.18 g/mol. Its intricate structure includes multiple functional groups that may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to A exhibit significant antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit biofilm formation and quorum sensing in bacteria. These properties are crucial in combating biofilm-associated infections and antibiotic resistance. The binding energies of these compounds with bacterial enzymes suggest a strong interaction that could lead to effective inhibition of microbial growth .

Binding Affinity Studies

Computational studies have demonstrated that the structural components of compound A can interact favorably with various biological targets. For example:

Compound Target Binding Energy (kcal/mol)
BetulinS. mutans glycosyltransferase-8.72
3,12-OleandioneOmpR subfamily QS regulatory protein-5.92
Compound A (hypothetical)Various QS response regulatorsTBD

These interactions suggest that compound A may possess similar or enhanced biological activities compared to known compounds.

Study on Biofilm Inhibition

A study focusing on the antibiofilm activity of various plant extracts revealed that certain phytochemicals showed high efficacy against biofilm-forming bacteria like Streptococcus mutans. The study utilized modified gradient plate techniques to assess the inhibition levels of biofilm formation by different extracts . Although specific data for compound A is not available yet, its structural analogs display promising results in similar assays.

Quorum Sensing Inhibition

Another investigation into the quorum sensing inhibition capabilities of related compounds highlighted their potential as therapeutic agents against cariogenic bacteria. The ability to disrupt communication among bacterial populations could significantly reduce virulence and pathogenicity .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for compound A is limited, general trends can be observed from related compounds. The presence of multiple hydrophobic regions suggests favorable absorption characteristics; however, further studies are necessary to evaluate its metabolism and toxicity profiles comprehensively.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Silane-Protected Analogs

Compound 87649-55-6 ()
  • Structure : tert-butyldimethyl(((1S,E)-3-((E)-2-((1S,3aS,7aR)-7a-methyl-1-(6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)silane.
  • Key Differences :
    • Single TBDMS group (vs. bis-TBDMS in the target compound).
    • Substituent at the indenyl core: 6-methylheptan-2-yl (vs. 5,6-dimethylheptan-2-yl).
  • Properties: Molecular weight 498.90 g/mol, purity ≥98%.
Compound 140710-96-9 ()
  • Structure: Features bis-TBDMS groups and a similar bicyclic framework but with a hydroxylated heptanol side chain.
  • Key Differences :
    • Molecular formula C39H72O3Si2 (vs. C33H58OSi for the target compound).
    • Additional hydroxyl group increases polarity, but TBDMS groups mitigate this effect.
  • Applications : Used in steroid synthesis, highlighting the role of silane protection in multi-step pathways .

Vitamin D-Related Derivatives

25-Hydroxy-cholecalciferol Analogs ()
  • Structure : Share the conjugated diene and methylidenecyclohexane motifs but lack TBDMS groups.
  • Key Differences: Hydroxyl groups instead of silyl ethers, leading to higher polarity and lower thermal stability. Example: (1S,5Z)-3-{2-[1-(5-hydroxy-1,5-dimethylhexyl)-7a-methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexanol ().
  • Applications : Direct bioactive forms of vitamin D, contrasting with the target compound’s role as a synthetic intermediate .
Compound 106 ()
  • Structure : (5-(2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-5-methylbenzofuran-3-yl)-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane).
  • Key Differences: Aromatic benzofuran core (vs. aliphatic bicyclic system in the target compound). Similar use of bis-TBDMS groups for protecting phenolic oxygens.
  • Synthetic Utility : Demonstrates the broad applicability of TBDMS in stabilizing sensitive intermediates during coupling reactions .

Comparative Data Table

Property Target Compound Compound 87649-55-6 25-Hydroxy-cholecalciferol Compound 106
Molecular Formula C33H58OSi (estimated) C33H58OSi C27H44O3 C33H52O3Si2
Molecular Weight ~500–650 g/mol 498.90 416.64 577.01
Functional Groups Bis-TBDMS, conjugated diene, methylidene Mono-TBDMS, conjugated diene Hydroxyl, conjugated diene Bis-TBDMS, benzofuran
Polarity Low (lipophilic) Moderate High Low
Primary Use Synthetic intermediate Intermediate Bioactive molecule Protective group strategy

Key Research Findings

Steric and Electronic Effects : The bis-TBDMS groups in the target compound significantly reduce polarity (logP ~8–10 estimated) compared to hydroxylated analogs (logP ~4–6), enabling better solubility in organic solvents .

Reactivity: The conjugated diene system facilitates [4+2] cycloaddition reactions, a feature exploited in vitamin D synthesis. Non-silylated analogs undergo oxidation more readily, limiting their utility in prolonged reactions .

Synthetic Yield : Compounds with bis-TBDMS groups (e.g., target compound and 106) typically achieve 60–85% yields in protection steps, whereas deprotection steps require careful fluoride treatment to avoid byproducts .

Q & A

Basic: What experimental strategies ensure stereochemical fidelity during the synthesis of this compound?

Methodological Answer:
The compound’s stereochemical complexity demands rigorous control at multiple centers. Key approaches include:

  • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) ethers to mask hydroxyl groups, preventing unwanted side reactions during coupling steps. This is critical for intermediates in vitamin D analog synthesis .
  • Stereoselective Olefination : Employ Horner-Wadsworth-Emmons or Julia-Kocienski reactions to establish E/Z-configured dienes. Monitor olefin geometry via 1H^{1}\text{H}-NMR coupling constants (e.g., J = 10–12 Hz for trans configurations) .
  • Chromatographic Purification : Use flash chromatography (hexane/EtOAc gradients) to isolate intermediates, minimizing epimerization. Confirm purity via TLC (Rf comparisons) and HPLC (≥95% purity threshold) .

Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic stereochemistry?

Methodological Answer:
Dynamic effects (e.g., atropisomerism or hindered rotation) may lead to split signals or unexpected coupling patterns. Solutions include:

  • Variable Temperature (VT) NMR : Conduct experiments at −40°C to 80°C to slow conformational exchange. Sharpening of split signals at low temperatures confirms dynamic behavior .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict equilibrium geometries and compare computed 13C^{13}\text{C}-NMR shifts with experimental data .
  • 2D NMR Techniques : Perform NOESY/ROESY to identify spatial proximities between protons, clarifying rigid vs. flexible regions .

Basic: Which analytical techniques are most effective for assessing purity and structural integrity?

Methodological Answer:
A multi-technique approach is essential:

Technique Application Key Parameters
HPLCPurity assessmentC18 column, 90:10 MeCN/H2_2O, λ = 254 nm
High-Resolution MSMolecular ion confirmationESI+, m/z tolerance ≤ 2 ppm
1H^{1}\text{H}/13C^{13}\text{C}-NMRStereochemical validationCompare δ and J values with literature
FT-IRFunctional group analysisO-H stretch (3600 cm1^{-1}), Si-C (1250 cm1^{-1})

Advanced: How can regioselectivity be optimized in the final cyclization step?

Methodological Answer:
Regioselectivity in cyclization (e.g., 6-exo vs. 7-endo pathways) depends on:

  • Substrate Preorganization : Introduce steric hindrance via tert-butyldimethylsilane groups to favor specific transition states .
  • Catalyst Screening : Test Lewis acids (e.g., BF3_3·Et2_2O or TiCl4_4) to stabilize carbocation intermediates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization rates via stabilization of charged intermediates .

Basic: What safety protocols are critical when handling silane-protected intermediates?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving volatile silanes (e.g., TBS-Cl) to prevent inhalation .
  • Moisture Control : Store intermediates under argon or nitrogen to avoid hydrolysis, which releases flammable isobutene gas .
  • Spill Management : Neutralize silane residues with ethanol/water mixtures (1:1) to prevent exothermic decomposition .

Advanced: How can computational models predict the stability of intermediates under varying conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in THF or DCM) to identify degradation-prone conformers .
  • Thermogravimetric Analysis (TGA) : Correlate computed bond dissociation energies (BDEs) with experimental decomposition temperatures .
  • pKa Prediction : Use software like MarvinSuite to estimate protonation states in acidic/basic reaction conditions .

Basic: What purification methods are effective for highly lipophilic intermediates?

Methodological Answer:

  • Flash Chromatography : Use silica gel with nonpolar eluents (hexane/CH2_2Cl2_2) to separate lipophilic species .
  • Recrystallization : Optimize solvent pairs (e.g., hexane/EtOAc) by gradual cooling to isolate crystalline products .
  • Size-Exclusion Chromatography (SEC) : Separate oligomeric byproducts in THF at 1 mL/min flow rate .

Advanced: How can isotopic labeling elucidate reaction mechanisms in vitamin D analog synthesis?

Methodological Answer:

  • Deuterium Labeling : Introduce 2H^{2}\text{H} at methyl groups (e.g., 5,6-dimethylheptan-2-yl) to track hydride shifts via 2H^{2}\text{H}-NMR .
  • 13C^{13}\text{C}-Tracer Studies**: Monitor carbon migration during cyclization using 13C^{13}\text{C}-enriched precursors and analyze via HSQC NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of 1H^{1}\text{H} vs. 2H^{2}\text{H} substrates to identify rate-determining steps .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.